N,N'-Bis(4-fluorobenzoyl)methylhydrazine; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

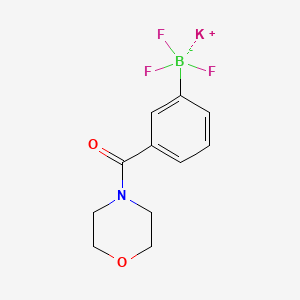

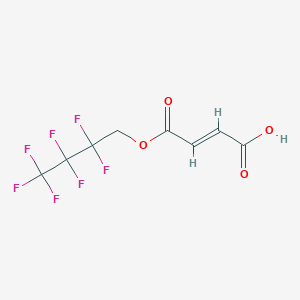

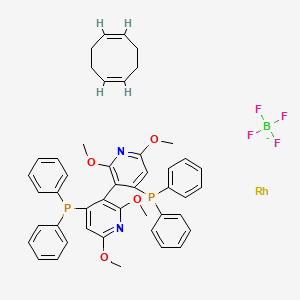

“N,N’-Bis(4-fluorobenzoyl)methylhydrazine” is a chemical compound with the molecular formula C15H12F2N2O2 . It has a molecular weight of 290.26 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-Bis(4-fluorobenzoyl)methylhydrazine” are not fully detailed in the available resources. The compound is stored under unspecified conditions .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

Research on N,N'-Bis(arylsulfonyl)hydrazines, which are structurally related to N,N'-Bis(4-fluorobenzoyl)methylhydrazine, has shown potential in antineoplastic activity. These compounds, when possessing the capacity to generate an alkylating species under physiological conditions, have shown significant activity against leukemia and other transplanted rodent tumors (Shyam et al., 1985).

Polymer Synthesis and Properties

N,N'-Bis(4-fluorobenzoyl)methylhydrazine derivatives are used in the synthesis of aromatic poly(ether ketone)s with diverse properties. They have been involved in reactions under modified Friedel–Crafts conditions, leading to polymers with high thermal stability and good flexibility. These polymers find applications in engineering plastics and membrane materials (Mercer et al., 1995).

Formation of Complex Heterocycles

The compound and its derivatives have been used to form different heterocycles like pyrazoles and oxadiazines through reactions with various hydrazines. These heterocycles exhibit properties such as aromatic-type delocalization and form complex molecular structures, which are significant in chemical synthesis and research (Samshuddin et al., 2014).

Synthesis of Fluorinated Pyrazoles

Fluorinated pyrazoles have been synthesized using derivatives of N,N'-Bis(4-fluorobenzoyl)methylhydrazine. These compounds have applications in medicinal chemistry as building blocks due to their regiospecific reactions and potential for further functionalization (Bouillon et al., 2001).

Metabolic Studies and Antitumor Properties

Metabolism studies of Bis(4-fluorobenzyl)trisulfide, a related compound, have shown insights into its antitumor properties and metabolic pathways in biological systems. This includes its metabolism in red blood cells and the formation of hemoglobin adducts, which are crucial for understanding its antitumor mechanism (Pan et al., 2013).

Application in High-Performance Polymers

The derivatives of N,N'-Bis(4-fluorobenzoyl)methylhydrazine are used in the preparation of high molecular weight reactive poly(ether ketone ketone), which is known for its excellent solubility, high glass transition temperature, and flexibility. Such materials are significant in advanced polymer science and engineering (Gao et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluoro-N'-(4-fluorobenzoyl)-N'-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c1-19(15(21)11-4-8-13(17)9-5-11)18-14(20)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKNQKSXZBQKRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(4-fluorobenzoyl)methylhydrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)

![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)

![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)

![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)